N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 896367-93-4
VCID: VC6612940
InChI: InChI=1S/C8H10N6/c1-3-4-9-7-6-8(11-5-10-7)14(2)13-12-6/h3,5H,1,4H2,2H3,(H,9,10,11)
SMILES: CN1C2=NC=NC(=C2N=N1)NCC=C
Molecular Formula: C8H10N6
Molecular Weight: 190.21

N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

CAS No.: 896367-93-4

Cat. No.: VC6612940

Molecular Formula: C8H10N6

Molecular Weight: 190.21

* For research use only. Not for human or veterinary use.

N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine - 896367-93-4

Specification

CAS No. 896367-93-4
Molecular Formula C8H10N6
Molecular Weight 190.21
IUPAC Name 3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine
Standard InChI InChI=1S/C8H10N6/c1-3-4-9-7-6-8(11-5-10-7)14(2)13-12-6/h3,5H,1,4H2,2H3,(H,9,10,11)
Standard InChI Key JLYYQKXVIMYHJC-UHFFFAOYSA-N
SMILES CN1C2=NC=NC(=C2N=N1)NCC=C

Introduction

Synthetic Approaches

While specific synthesis methods for N-allyl-3-methyl-3H- triazolo[4,5-d]pyrimidin-7-amine are not detailed in the available literature, related compounds often involve:

  • Cycloaddition Reactions: The formation of the triazole ring can be achieved through azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in organic synthesis .

  • Allylation Reactions: Introduction of the allyl group can be done through nucleophilic substitution or allylation reactions, depending on the precursor molecule.

Biological Activities

Heterocyclic compounds, especially those with fused rings like triazolopyrimidines, exhibit a range of biological activities:

  • Pharmacological Applications: Triazolopyrimidines have been studied for their potential as adenosine receptor antagonists and other pharmacological applications .

  • Antimicrobial Activities: Some heterocyclic compounds, including those with thiadiazine moieties, show antimicrobial properties .

Data Tables and Research Findings

Given the lack of specific data on N-allyl-3-methyl-3H- triazolo[4,5-d]pyrimidin-7-amine, the following table summarizes general trends in the synthesis and biological activities of related compounds:

Compound TypeSynthesis MethodBiological Activity
TriazolopyrimidinesCycloaddition, AllylationAdenosine receptor antagonists, potential antimicrobial
ThiadiazinesCondensation reactionsAntimicrobial, anti-inflammatory
TriazolesCuAAC, AllylationVarious biological activities depending on substitution

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